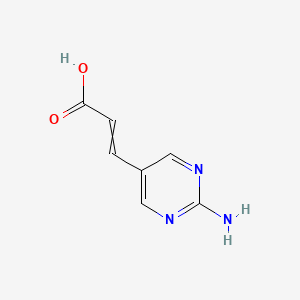

(2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid

Description

Contextualizing Pyrimidine-Derived Scaffolds in Modern Organic and Medicinal Chemistry

The pyrimidine (B1678525) ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry. researchgate.netnih.gov Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com This structural motif is fundamental to life, forming the core of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. wikipedia.org Beyond their role in nucleic acids, pyrimidine rings are found in vital natural compounds like thiamine (B1217682) (vitamin B1). gsconlinepress.com

The versatility and broad therapeutic potential of pyrimidine derivatives have made them a major focus of drug discovery and development. researchgate.netnih.gov Medicinal chemists have successfully incorporated the pyrimidine scaffold into a multitude of therapeutic agents to treat a wide array of diseases. gsconlinepress.com The inherent drug-like properties of the pyrimidine core make it an ideal framework for designing molecules with targeted biological activities. researchgate.netnih.gov Research has demonstrated that pyrimidine analogs exhibit a remarkable range of pharmacological effects. gsconlinepress.com

Table 2: Reported Biological Activities of Various Pyrimidine-Based Scaffolds

| Biological Activity | Description | Source(s) |

|---|---|---|

| Anticancer | Derivatives have been developed as inhibitors of various kinases (e.g., EGFR, CDK4) and other targets involved in cancer progression. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Antimicrobial | Novel pyrimidine analogs show potent activity against bacterial and fungal strains, sometimes by intercalating with microbial DNA. researchgate.netgsconlinepress.com | researchgate.netgsconlinepress.com |

| Anti-inflammatory | Certain pyrazolo-pyrimidine derivatives have demonstrated the ability to inhibit p38α MAP kinase, an enzyme involved in inflammatory pathways. gsconlinepress.com | gsconlinepress.com |

| Antiviral | The pyrimidine core is central to antiviral drugs, including the HIV medication zidovudine. wikipedia.org | wikipedia.org |

| CNS Depressant | The pyrimidine structure is found in barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org | wikipedia.org |

| β-Glucuronidase Inhibition | A series of 2-aminopyrimidine (B69317) derivatives were synthesized and found to be potent inhibitors of β-glucuronidase. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Strategic Importance of the (2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid Moiety as a Synthetic Intermediate and Scaffold

The strategic value of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid lies in its identity as a bifunctional molecule that serves as a key synthetic intermediate. It combines the biologically significant 2-aminopyrimidine scaffold with a reactive acrylic acid functional group. This hybrid structure allows for a wide range of chemical modifications, making it a valuable building block for creating more complex molecules and chemical libraries.

The acrylic acid portion of the molecule is particularly useful for synthetic transformations. The carboxylic acid can be converted into esters, amides, or other derivatives. For instance, the formation of pyrimidine acrylamides has been explored in recent research. nih.gov The carbon-carbon double bond is activated by the adjacent carbonyl group, making it susceptible to various addition reactions. Furthermore, the entire acrylic acid side chain can participate in powerful carbon-carbon bond-forming reactions, such as the Heck reaction, which is a cornerstone of modern organic synthesis for attaching vinyl groups to aryl halides. beilstein-journals.org

The 2-aminopyrimidine core provides a site for further functionalization. The amino group can be acylated, alkylated, or used as a handle to introduce other heterocyclic systems, expanding the chemical diversity of the resulting products. Researchers utilize this scaffold to systematically explore structure-activity relationships (SAR), where modifications to either the pyrimidine ring or the acrylic acid tail can be correlated with changes in biological activity. researchgate.net This makes the molecule a crucial tool in the rational design of new therapeutic agents. researchgate.net

Historical Overview of Academic Research Pertaining to Pyrimidine-Acrylic Acid Conjugates

The academic exploration of pyrimidine-acrylic acid conjugates is built upon more than a century of foundational research in heterocyclic and reaction chemistry. The systematic study of pyrimidines began in the 1880s with the work of Pinner, who first synthesized derivatives by condensing amidines with ethyl acetoacetate. wikipedia.org The parent pyrimidine compound was later prepared in 1900 by Gabriel and Colman. wikipedia.org

The development of methods to conjugate pyrimidines with acrylic acid moieties is tied to the discovery and refinement of key organic reactions. The Knoevenagel condensation, named after Emil Knoevenagel, is a classic and powerful method for forming carbon-carbon double bonds. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen (like malonic acid or its derivatives) to a carbonyl group (like a pyrimidine-5-carboxaldehyde), followed by dehydration. wikipedia.org The Doebner modification of this reaction, which uses pyridine (B92270) as a solvent, is particularly relevant as it often involves a carboxylic acid and results in a subsequent decarboxylation, yielding an α,β-unsaturated carboxylic acid—the very structure of an acrylic acid derivative. organic-chemistry.org

Another critical advancement was the Mizoroki-Heck reaction, one of the most important transition-metal-catalyzed reactions for C-C bond formation. beilstein-journals.org This palladium-catalyzed process allows for the vinylation of aryl halides or triflates with alkenes, providing a direct route to cinnamic acid derivatives (phenylacrylic acids) and their heterocyclic analogs. beilstein-journals.org The ability to use a bromo-substituted pyrimidine and an acrylate (B77674) ester in a Heck reaction provides a modern and efficient pathway to the pyrimidine-acrylic acid framework.

Table 3: Timeline of Key Developments Relevant to Pyrimidine-Acrylic Acid Synthesis

| Period/Year | Development | Significance | Source(s) |

|---|---|---|---|

| 1884 | Pinner begins the systematic study of pyrimidines. | Established the foundation of pyrimidine chemistry. | wikipedia.org |

| 1887 | Emil Knoevenagel publishes his work on the condensation reaction. | Provided a fundamental tool for creating α,β-unsaturated acids from aldehydes. | wikipedia.org |

| 1900 | Gabriel and Colman prepare the parent pyrimidine compound. | Marked a milestone in the synthesis of the core heterocycle. | wikipedia.org |

| 1972 | The Mizoroki-Heck reaction is reported. | Offered a powerful, modern method for C-C bond formation, enabling the synthesis of acrylic acid derivatives from halo-pyrimidines. | beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminopyrimidin-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-7-9-3-5(4-10-7)1-2-6(11)12/h1-4H,(H,11,12)(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTSKJFUYGWSPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid and Its Analogs

Retrosynthetic Analysis of the (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid Core Structure

A retrosynthetic analysis of (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid reveals several logical disconnection points, suggesting multiple convergent synthetic pathways. The primary disconnection is at the C-C double bond, which links the pyrimidine (B1678525) ring to the acrylic acid moiety. This leads to two key precursor fragments: a functionalized 2-aminopyrimidine (B69317) and a C2 or C3 synthon.

Disconnection 1 (Olefin-forming reactions): The most apparent disconnection is across the alkene bond. This suggests that the final step could be a carbon-carbon bond-forming reaction.

Heck or other Palladium-catalyzed couplings: This approach identifies 5-halo-2-aminopyrimidine and an acrylate (B77674) derivative (e.g., ethyl acrylate) as key synthons. The halide provides an electrophilic handle on the pyrimidine for oxidative addition to a palladium(0) catalyst.

Wittig or Horner-Wadsworth-Emmons (HWE) reactions: This pathway points to 2-aminopyrimidine-5-carboxaldehyde as a crucial intermediate, which would react with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively, to form the acrylic double bond. The HWE reaction is particularly advantageous for its high stereoselectivity, typically favoring the desired (E)-isomer. wikipedia.org

Knoevenagel Condensation: This strategy also utilizes 2-aminopyrimidine-5-carboxaldehyde, condensing it with a compound containing an active methylene (B1212753) group, such as malonic acid or its monoester. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a catalyst and solvent, is especially relevant as it often results in concomitant decarboxylation to yield the α,β-unsaturated carboxylic acid directly. wikipedia.orgorganic-chemistry.org

Disconnection 2 (Functional Group Interconversion): Another strategic consideration is the timing of the introduction of the 2-amino group. The synthesis could proceed with a precursor pyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-nitropyrimidine), with the amino group being installed in a late-stage functional group interconversion (FGI) step via nucleophilic aromatic substitution or reduction, respectively.

These disconnections outline the principal synthetic strategies that are discussed in detail in the following sections. The choice of route often depends on the availability of starting materials, desired scale, and the need for specific analogs.

Classical Organic Synthesis Routes for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

The construction of (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid can be achieved through several well-established classical organic synthesis methodologies. These routes focus on the formation of the critical pyrimidine-alkene bond and the elaboration of the acrylic acid functional group.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between unsaturated halides and alkenes. ugent.be In the context of synthesizing the target molecule, this reaction would involve coupling a 5-halo-2-aminopyrimidine with an acrylate ester, followed by hydrolysis to the carboxylic acid.

A common and readily available starting material for this approach is 2-amino-5-bromopyrimidine (B17363). sigmaaldrich.com This intermediate can be synthesized in high yield by the direct bromination of 2-aminopyrimidine using N-Bromosuccinimide (NBS) in acetonitrile (B52724). chemicalbook.com

The subsequent Heck reaction couples 2-amino-5-bromopyrimidine with an acrylate, such as ethyl acrylate or tert-butyl acrylate, in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos), and a base (e.g., Et₃N, K₂CO₃). ugent.benih.gov The reaction typically exhibits high stereoselectivity for the trans-product, directly yielding the desired (E)-isomer of the acrylate precursor. The final step is the saponification of the ester to afford (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid.

Table 1: Representative Heck Coupling Reaction Conditions

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-5-bromopyrimidine | n-Butyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | Good to Excellent | ugent.be |

| 4-Bromoanisole | n-Butyl Acrylate | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | 97% | ugent.be |

| Aryl Bromides | Styrene | Pd(OAc)₂ / Tetrahydropyrimidinium Salts | K₂CO₃ | Water/DMF | High | researchgate.net |

The Knoevenagel condensation provides a direct route to α,β-unsaturated acids by reacting an aldehyde with an active methylene compound. wikipedia.org For this synthesis, the key intermediate is 2-aminopyrimidine-5-carboxaldehyde. sigmaaldrich.com This aldehyde can be condensed with malonic acid in the presence of a basic catalyst like piperidine (B6355638) or pyridine.

Employing the Doebner modification, where pyridine serves as both the catalyst and solvent, is particularly advantageous. organic-chemistry.org The reaction between 2-aminopyrimidine-5-carboxaldehyde and malonic acid in refluxing pyridine typically leads to the condensation product, which then undergoes in-situ decarboxylation to directly afford (2E)-3-(2-aminopyrimidin-5-yl)acrylic acid. This method avoids the need for a separate hydrolysis step.

Table 2: Knoevenagel Condensation Variants

| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Malononitrile | Piperidine/Ethanol (B145695) | Forms α,β-unsaturated nitriles | wikipedia.org |

| Aldehyde | Malonic Acid | Pyridine | Doebner modification; yields acrylic acid via decarboxylation | organic-chemistry.org |

| Benzaldehyde | Malononitrile | Chitosan/Solvent-free | Green chemistry approach | rsc.org |

Both the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are cornerstone olefination methods that can be applied to synthesize the target compound from 2-aminopyrimidine-5-carboxaldehyde.

The HWE reaction involves the reaction of the aldehyde with a phosphonate carbanion, typically generated by treating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). A significant advantage of the HWE reaction is its high propensity to form the thermodynamically more stable (E)-alkene, which aligns perfectly with the desired stereochemistry of the target molecule. wikipedia.orgresearchgate.net The resulting product is an ester, which requires subsequent hydrolysis to yield the final acrylic acid.

Alternatively, the Wittig reaction uses a phosphorus ylide, prepared from a triphenylphosphonium salt and a strong base. acs.org The reaction of 2-aminopyrimidine-5-carboxaldehyde with (triphenylphosphoranylidene)acetic acid ethyl ester would also yield the corresponding acrylate ester. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides, such as the one required here, generally favor the formation of the (E)-isomer. acs.org

Table 3: Comparison of HWE and Wittig Reactions for Olefination

| Reaction | Key Reagent | Typical Base | Primary Product | Stereoselectivity | Byproduct | Reference |

|---|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate Ester (e.g., Triethyl phosphonoacetate) | NaH, KOtBu | (E)-Alkene Ester | High (E)-selectivity | Water-soluble phosphate (B84403) | wikipedia.orgconicet.gov.ar |

| Wittig Reaction | Phosphonium Salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) | n-BuLi, NaH | (E/Z)-Alkene Ester | Variable; (E)-favored with stabilized ylides | Triphenylphosphine oxide | acs.org |

This section expands on the principles of the Heck reaction, encompassing a broader range of palladium-catalyzed cross-couplings that can forge the C5-alkenyl bond on the 2-aminopyrimidine scaffold. While the Heck reaction is the most direct method, other named reactions like the Suzuki and Stille couplings could be adapted.

For instance, a Suzuki coupling could theoretically be performed between 5-bromo-2-aminopyrimidine and a vinylboronic acid or ester derivative, such as (E)-3-(dihydroxyboranyl)acrylic acid. Similarly, a Stille coupling could utilize an organostannane reagent. However, the Heck reaction remains the most straightforward and commonly employed palladium-catalyzed method for this specific transformation due to the commercial availability and stability of the acrylate coupling partners. ugent.be

The efficiency of these couplings relies heavily on the choice of catalyst, ligands, base, and solvent. Modern advancements have introduced highly active palladium pre-catalysts and N-heterocyclic carbene (NHC) ligands that can improve yields and reaction rates, even with challenging substrates like heteroaryl chlorides. ugent.benih.gov

An alternative to starting with 2-aminopyrimidine is to introduce the amino group at a later stage of the synthesis. This can be a valuable strategy if the precursor pyrimidines are more readily available or if the amino group interferes with earlier reaction steps.

One common approach is to start with a halogenated pyrimidine, such as 2-chloro-5-bromopyrimidine. The acrylic acid side chain can be installed first via a Heck reaction at the more reactive 5-position. Subsequently, the 2-chloro group can be displaced by ammonia (B1221849) or an ammonia equivalent in a nucleophilic aromatic substitution (SNAr) reaction to furnish the 2-amino group.

Advanced Synthetic Protocols for Structural Elaboration of the (2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid Scaffold

The creation of diverse analogs based on the this compound framework necessitates advanced synthetic methods that allow for precise control over the molecule's structure and stereochemistry. These protocols are designed for efficiency, selectivity, and the ability to generate libraries of compounds for further investigation.

Stereoselective Synthesis of Enantiopure this compound Derivatives

Achieving enantiopure forms of derivatives of this compound is critical, as stereochemistry often dictates biological activity. The primary strategy for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Commonly used auxiliaries include Evans' oxazolidinones and camphor-derived structures. researchgate.netresearchgate.net In a typical application, a prochiral substrate attached to the this compound scaffold would be reacted with a chiral auxiliary. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thus creating the desired enantiomer with high diastereoselectivity. researchgate.net For example, asymmetric aldol (B89426) reactions or alkylations of an enolate derived from a carboxylic acid precursor can be controlled using this methodology. researchgate.netresearchgate.net The synthesis of unnatural amino acids and other complex chiral molecules often relies on these powerful techniques. researchgate.netprinceton.edu

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions, and Diels-Alder reactions. researchgate.netresearchgate.net | High diastereoselectivity, predictable stereochemical outcome, and well-established removal procedures. |

| Camphorsultam | Asymmetric alkylations and aldol reactions. | Provides excellent stereocontrol; both enantiomers are commercially available. |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acid derivatives. wikipedia.org | Functions as a recoverable auxiliary, directing alkylation at the α-carbon. wikipedia.org |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric synthesis of cyclic terpenes and other complex molecules. wikipedia.org | Used as a chiral ligand in asymmetric catalysis or as a direct auxiliary. wikipedia.org |

Protecting Group Strategies in Aminopyrimidine-Acrylic Acid Synthesis

The synthesis of this compound involves functional groups—specifically the exocyclic amino group and the carboxylic acid—that can interfere with many synthetic transformations. Therefore, a robust protecting group strategy is essential. libretexts.org Protecting groups temporarily mask these reactive sites, allowing other parts of the molecule to be modified selectively. wikipedia.org

Amino Group Protection: The 2-amino group on the pyrimidine ring is nucleophilic and basic, requiring protection during reactions like cross-coupling or acylation. libretexts.org Carbamates are the most common class of protecting groups for amines. wikipedia.org

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a range of conditions and its straightforward removal with acid (e.g., trifluoroacetic acid, TFA). nih.govresearchgate.net Standard procedures involve reacting 2-amino-5-iodopyrimidine (B74693) with di-tert-butyl dicarbonate (B1257347) to yield the protected intermediate. nih.gov

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions (e.g., piperidine in DMF), offering an orthogonal protection strategy to the acid-labile Boc group. researchgate.netcreative-peptides.com This orthogonality is crucial in complex, multi-step syntheses where selective deprotection is required. wikipedia.org

Carboxylic Acid Protection: The acrylic acid moiety must often be protected as an ester to prevent its participation in undesired reactions.

Benzyl (B1604629) (Bn) Ester: Formed by reaction with benzyl alcohol, it is stable to many synthetic conditions but can be easily removed by hydrogenolysis, which is a mild deprotection method. wikipedia.org

Methyl or Ethyl Esters: These are readily prepared and are typically removed by saponification (hydrolysis with a base like sodium hydroxide), as seen in the synthesis of related pyrimidine derivatives. nih.gov

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Amino Group | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Anhydrous Trifluoroacetic Acid (TFA) nih.govcreative-peptides.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Piperidine in DMF creative-peptides.com | |

| Benzyloxycarbonyl | Z | Benzyl chloroformate (Cbz-Cl) | H₂/Pd, HBr/AcOH creative-peptides.com | |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, acid catalyst | H₂/Pd (Hydrogenolysis) wikipedia.org |

| tert-Butyl Ester | tBu | Isobutylene, acid catalyst | Trifluoroacetic Acid (TFA) creative-peptides.com |

Microwave-Assisted and Flow Chemistry Applications for Enhanced Reaction Efficiency

To improve the speed, yield, and sustainability of synthesis, modern techniques like microwave irradiation and continuous flow chemistry are increasingly employed.

Microwave-Assisted Synthesis: This technique uses microwave energy to heat reactions rapidly and uniformly, often leading to dramatic reductions in reaction times from hours to minutes and improved product yields. nih.govorganic-chemistry.org The synthesis of various heterocyclic scaffolds, including aminopyrimidines, has benefited significantly from this technology. nanobioletters.comresearchgate.net For instance, condensation reactions to form the pyrimidine ring or subsequent functionalization steps can be accelerated under microwave irradiation. nanobioletters.com

Flow Chemistry: In continuous flow synthesis, reagents are pumped through a network of tubes and reactors where they mix and react. mdpi.com This approach offers superior control over reaction parameters like temperature, pressure, and residence time. mdpi.com The benefits include enhanced safety when handling hazardous intermediates, improved reproducibility, and easier scalability compared to traditional batch processes. nih.govmdpi.com Flow chemistry has been successfully applied to the multi-step synthesis of active pharmaceutical ingredients, including those with pyrimidine cores, demonstrating its potential for the efficient production of this compound and its analogs. mdpi.comresearchgate.netresearchgate.net

| Technology | Advantages | Application to Pyrimidine Synthesis |

| Microwave-Assisted | Rapid heating, reduced reaction times, improved yields, higher purity. organic-chemistry.org | Accelerating condensation reactions for ring formation and cross-coupling reactions. nanobioletters.comresearchgate.net |

| Continuous Flow | Enhanced safety, precise process control, easy scalability, high reproducibility. mdpi.commdpi.com | Multi-step synthesis without isolation of intermediates, handling of hazardous reagents. researchgate.netresearchgate.net |

Solid-Phase Organic Synthesis (SPOS) Techniques for Compound Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large collections, or libraries, of related compounds for screening purposes. nih.gov In SPOS, a starting material is chemically anchored to an insoluble polymer resin. A series of reactions is then carried out on this supported substrate. Since the compound of interest is attached to the solid support, excess reagents and by-products can be easily washed away, simplifying purification. nih.gov

For the synthesis of a library of this compound analogs, a pyrimidine precursor could be attached to a suitable resin. Subsequent reactions, such as palladium-catalyzed cross-couplings to introduce the acrylic acid side chain or modifications to the 2-amino group, could be performed in a parallel or combinatorial fashion. acs.org After the final structure is assembled, it is cleaved from the resin to yield the purified product. This methodology is highly amenable to automation and is a cornerstone of modern medicinal chemistry for generating molecular diversity. wikipedia.orgnih.gov

Chemo-Enzymatic Synthesis and Biocatalysis in this compound Production

Chemo-enzymatic synthesis integrates the precision of biological catalysts (enzymes) with the versatility of traditional organic chemistry. nih.gov Enzymes operate under mild conditions (pH, temperature) and exhibit remarkable chemo-, regio-, and stereoselectivity, often obviating the need for complex protection and deprotection steps. nih.gov This approach is particularly valuable for producing chiral compounds. nih.gov

Enzymatic Resolution Techniques for Stereoisomer Separation

When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), enzymatic resolution is a highly effective method for separation. This technique exploits the ability of an enzyme to selectively act on only one of the enantiomers. researchgate.net

Lipases are a class of enzymes frequently used for this purpose. mdpi.com For example, in a racemic mixture of a chiral alcohol precursor to a derivative of this compound, a lipase (B570770) can be used to selectively acylate one enantiomer. researchgate.net This results in a mixture of an acylated enantiomer and an unreacted alcohol enantiomer, which are chemically distinct and can be readily separated by standard techniques like chromatography. Similarly, lipases can catalyze the selective hydrolysis of one enantiomer from a racemic ester mixture. nih.govmdpi.com The selection of the enzyme is crucial, and screening various lipases is often necessary to find one with optimal activity and enantioselectivity for a specific substrate. mdpi.com

| Enzyme | Reaction Type | Substrate | Outcome |

| Lipase PS (from Pseudomonas cepacia) | Transesterification | Racemic alcohol | Selective acylation of one enantiomer, allowing separation. mdpi.com |

| Candida rugosa Lipase | Hydrolysis | Racemic ester | Selective hydrolysis of one enantiomer to the corresponding alcohol. researchgate.net |

| Pig Liver Esterase | Hydrolysis | Racemic methyl ester | Hydrolysis to the corresponding carboxylic acid. nih.gov |

| DHAP-dependent Aldolases | Aldol Addition | Aldehyde acceptor | Creation of two new stereocenters with high enzymatic control. nih.gov |

Biocatalytic Transformations and Green Chemistry Principles in Synthetic Routes

The convergence of biocatalysis and green chemistry principles offers promising avenues for the synthesis of complex molecules like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, aiming to enhance sustainability, reduce environmental impact, and improve efficiency. While specific biocatalytic routes for this exact molecule are not extensively documented in publicly available research, the principles can be applied by examining the synthesis of its core moieties—the 2-aminopyrimidine ring and the acrylic acid side chain—and through the application of green chemical techniques to known synthetic pathways.

Biocatalytic Approaches:

The application of enzymes in the synthesis of pyrimidine and acrylic acid derivatives is an area of growing interest. Enzymes offer high selectivity and operate under mild conditions, which are hallmarks of green chemistry.

Enzymatic Amidation and Hydrolysis: Amidase and lipase enzymes are particularly relevant. For instance, a chemo-enzymatic pathway using Candida antarctica lipase B (CALB) has been successfully employed to produce acrylate monomers from bio-based lactones. researchgate.net This highlights the potential for using lipases in the final step of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid synthesis, which could involve the hydrolysis of a corresponding ester precursor. The use of whole-cell biocatalysts containing amidase activity for the production of acrylic acid from acrylamide (B121943) has also been demonstrated, suggesting a possible route from a nitrile precursor. researchgate.net

Enzymatic Condensation: While not yet demonstrated for this specific compound, enzymes such as aldolases or decarboxylases could hypothetically be engineered or discovered to catalyze the condensation of a 2-aminopyrimidine-5-carboxaldehyde with a two-carbon unit to form the acrylic acid side chain directly. Such a biocatalytic step would be highly atom-economical.

Transaminases for Aminopyrimidine Synthesis: Transaminases are widely used in the pharmaceutical industry for the asymmetric synthesis of chiral amines. While the 2-amino group of the target molecule is not chiral, the broader application of transaminases in the synthesis of aminated heterocycles showcases their potential for creating the aminopyrimidine core from a keto-pyrimidine precursor in a green and efficient manner.

Green Chemistry Principles in Synthesis:

Several green chemistry principles have been successfully applied to the synthesis of related aminopyrimidine compounds, which could be extrapolated to the synthesis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid.

Solvent-Free Synthesis: A significant advancement in the green synthesis of 2-aminopyrimidine derivatives involves solvent-free reactions. For example, various 2-aminopyrimidine derivatives have been synthesized by heating a finely ground mixture of 2-amino-4,6-dichloropyrimidine (B145751) with a substituted amine and triethylamine (B128534) in the absence of any solvent. mdpi.comnih.gov This method offers high yields and avoids the use of volatile organic compounds (VOCs), which are often hazardous. mdpi.comnih.gov

Use of Greener Solvents: When a solvent is necessary, the use of water or other environmentally benign solvents is a key principle of green chemistry. The synthesis of a novel crystal from 2-aminopyrimidine and pimelic acid was achieved using water and ethanol as solvents. chalcogen.ro

Energy Efficiency: The use of microwave irradiation as an energy source can significantly reduce reaction times and energy consumption compared to conventional heating. While not specifically reported for the target molecule, microwave-assisted synthesis is a common green technique for various heterocyclic compounds.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The development of one-pot synthesis, such as the Vilsmeier-Haack formylation of pyrazolo[1,5-a]pyrimidines to create aldehyde precursors, is an example of improving atom economy. nih.gov

Prospective Chemo-Enzymatic Route:

A hypothetical chemo-enzymatic route for the synthesis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid could involve a combination of established green chemical methods and potential biocatalytic steps.

Green Synthesis of a Precursor: A suitable 2-aminopyrimidine precursor, such as 2-aminopyrimidine-5-carboxaldehyde or a 5-halo-2-aminopyrimidine, could be synthesized using a solvent-free or aqueous-based method.

Biocatalytic Introduction of the Acrylic Moiety:

Heck-type reaction: A palladium-catalyzed Heck coupling of a 5-halo-2-aminopyrimidine with an acrylate ester, followed by enzymatic hydrolysis of the ester using a lipase like CALB in an aqueous medium.

Enzymatic condensation: Direct condensation of 2-aminopyrimidine-5-carboxaldehyde with a suitable two-carbon donor catalyzed by an engineered enzyme.

The following tables summarize the potential biocatalysts and green chemistry approaches discussed.

Table 1: Potential Biocatalysts for the Synthesis of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid and its Analogs

| Enzyme Class | Specific Enzyme Example | Potential Application in Synthesis | Reference |

|---|---|---|---|

| Lipase | Candida antarctica lipase B (CALB) | Hydrolysis of an ester precursor to the final acrylic acid. | researchgate.net |

| Amidase | Whole cells with amidase activity | Conversion of a nitrile precursor to the acrylic acid. | researchgate.net |

Table 2: Application of Green Chemistry Principles to the Synthesis of Aminopyrimidine Derivatives

| Green Chemistry Principle | Specific Method | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Heating ground reactants | Reduced use of hazardous VOCs, high yields. | mdpi.comnih.gov |

| Use of Greener Solvents | Water, Ethanol | Reduced environmental impact, improved safety. | chalcogen.ro |

While a dedicated chemo-enzymatic pathway for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is yet to be fully realized, the existing toolbox of biocatalysts and green chemical methodologies provides a strong foundation for the future development of a sustainable and efficient synthesis.

Advanced Spectroscopic and Analytical Characterization Techniques for 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For a molecule like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity, stereochemistry, and the electronic environment of each nucleus.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Backbone and Side Chain Characterization

One-dimensional NMR spectra provide fundamental information about the number and types of protons, carbons, and nitrogens in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons on the pyrimidine (B1678525) ring will appear in the aromatic region, while the vinylic protons of the acrylic acid chain will be further downfield due to the electron-withdrawing effects of the carboxylic acid and the pyrimidine ring. The amino group protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons of the pyrimidine ring and the double bond of the acrylic acid moiety would appear in the intermediate region.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide valuable information about the nitrogen atoms in the pyrimidine ring and the amino group, helping to confirm their electronic states and connectivity.

Predicted ¹H and ¹³C NMR Data for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

The following data is predicted based on the analysis of structurally similar compounds and known chemical shift ranges for the functional groups present.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine Ring | ||

| C2 | - | ~163 |

| C4 | ~8.5 (s, 1H) | ~158 |

| C5 | - | ~120 |

| C6 | ~8.5 (s, 1H) | ~158 |

| Acrylic Acid Side Chain | ||

| Cα (CH) | ~6.4 (d, J ≈ 16 Hz, 1H) | ~125 |

| Cβ (CH) | ~7.5 (d, J ≈ 16 Hz, 1H) | ~140 |

| COOH | ~12.0 (br s, 1H) | ~170 |

| Amino Group | ||

| NH₂ | ~6.8 (br s, 2H) | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity, Proximity, and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the two vinylic protons of the acrylic acid chain would confirm their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the vinylic proton signals to the vinylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule. For example, correlations would be expected between the vinylic proton at the β-position and the C5 carbon of the pyrimidine ring, confirming the attachment point of the acrylic acid side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, which is essential for determining the stereochemistry. For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, a NOE/ROE between the pyrimidine ring protons and the vinylic protons would help to confirm the E-configuration of the double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid. The empirical formula of the compound is C₇H₇N₃O₂ researchgate.net. The calculated monoisotopic mass is 165.0538 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), which would confirm the elemental composition and provide strong evidence for the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

These are soft ionization techniques that are ideal for analyzing polar and thermally labile molecules like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid without causing significant fragmentation.

ESI-MS: This technique is well-suited for this compound due to the presence of the acidic carboxylic acid group and the basic amino group, which can be readily ionized in solution. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 166.0616 would be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 164.0460 would be detected.

MALDI-MS: MALDI is another soft ionization technique that could be used, particularly if the compound is analyzed as a solid sample. It would also be expected to primarily produce the molecular ion peak.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to generate a characteristic fragmentation pattern. This pattern provides a fingerprint of the molecule and allows for detailed structural elucidation. The fragmentation pathways of pyrimidines often involve the cleavage of the ring system, while acrylic acids can undergo decarboxylation.

Predicted MS/MS Fragmentation Pattern for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid ([M+H]⁺)

The following fragmentation pattern is predicted based on the known fragmentation behavior of pyrimidines and acrylic acids. sapub.orgsphinxsai.com

| m/z | Proposed Fragment | Proposed Loss |

| 166.0616 | [M+H]⁺ | - |

| 149.0355 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) |

| 121.0400 | [M+H - COOH]⁺ | Loss of the carboxyl group |

| 95.0483 | [C₄H₅N₃]⁺ | Cleavage of the acrylic acid side chain |

| 79.0372 | [C₄H₃N₂]⁺ | Further fragmentation of the pyrimidine ring |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are indispensable for functional group identification and for gaining insights into the molecular structure and bonding.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the aminopyrimidine ring and the acrylic acid moiety.

The primary amine (-NH₂) group of the 2-aminopyrimidine (B69317) ring would typically show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The carboxylic acid group (-COOH) is characterized by a broad O-H stretching band, often centered around 3000 cm⁻¹, which may overlap with C-H stretching vibrations. The carbonyl (C=O) stretching vibration of the acrylic acid is expected to appear as a strong, sharp band in the range of 1725-1700 cm⁻¹. The conjugated C=C double bond of the acrylic acid moiety would give rise to a stretching vibration around 1640-1620 cm⁻¹. Furthermore, the characteristic vibrations of the pyrimidine ring, including C=N and C=C stretching, are anticipated in the 1600-1400 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Amine | N-H Stretch | 3500-3300 | Medium (two bands) |

| Carbonyl | C=O Stretch | 1725-1700 | Strong |

| Alkene | C=C Stretch | 1640-1620 | Medium |

| Pyrimidine Ring | C=N, C=C Stretches | 1600-1400 | Medium to Strong |

| Amine | N-H Bend | 1650-1580 | Medium |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Strong |

| Alkene | C-H Bend | 1000-650 | Strong |

This table presents predicted data based on characteristic functional group frequencies.

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the C=C bond of the acrylic acid and the pyrimidine ring vibrations.

In the Raman spectrum of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, the C=C stretching vibration of the acrylic acid moiety is expected to be a strong and sharp band, typically around 1650-1630 cm⁻¹. The pyrimidine ring breathing modes, which are often prominent in Raman spectra, would appear in the fingerprint region. For pyrimidine itself, a characteristic ring breathing mode is observed around 990 cm⁻¹. In the case of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, this mode may be shifted due to substitution.

Raman spectroscopy is also a valuable tool for solid-state analysis, providing information on crystallinity and polymorphism. Different crystalline forms of the compound would likely exhibit distinct Raman spectra due to differences in intermolecular interactions and crystal lattice vibrations.

Table 2: Predicted Raman Spectroscopy Data for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene | C=C Stretch | 1650-1630 | Strong |

| Pyrimidine Ring | Ring Breathing | ~1000 | Strong |

| Pyrimidine Ring | In-plane Deformations | 800-600 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1680 | Weak |

This table presents predicted data based on the analysis of similar compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and to characterize its photophysical properties. The conjugated system in (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, which extends across the pyrimidine ring and the acrylic acid moiety, is expected to give rise to distinct electronic absorption and emission properties.

The UV-Vis absorption spectrum is anticipated to show strong absorption bands corresponding to π → π* transitions within the conjugated system. The position of the absorption maximum (λmax) will be influenced by the extent of conjugation and the presence of the amino and carboxylic acid groups. For similar conjugated aminopyrimidine systems, λmax values are often observed in the range of 300-350 nm. The solvent environment can also play a significant role, with polar solvents potentially causing a shift in the absorption bands.

Fluorescence spectroscopy can provide information about the emission properties of the compound upon excitation at its absorption wavelength. Many aminopyrimidine derivatives are known to be fluorescent. The emission spectrum of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid would likely show a Stokes shift, with the emission maximum appearing at a longer wavelength than the absorption maximum. The fluorescence quantum yield and lifetime are important parameters that can be determined to fully characterize the compound's photophysical behavior.

Table 3: Predicted Photophysical Properties for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

| Property | Predicted Value/Range |

|---|---|

| UV-Vis Absorption Maximum (λmax) | 300 - 350 nm |

| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |

| Fluorescence Emission Maximum (λem) | 350 - 450 nm |

| Stokes Shift | 50 - 100 nm |

This table presents predicted data based on the photophysical properties of analogous compounds.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

The analysis would confirm the (E)-configuration of the double bond in the acrylic acid moiety. Furthermore, it would reveal the planarity of the molecule and the dihedral angles between the pyrimidine ring and the acrylic acid group.

Of particular interest would be the intermolecular interactions in the crystal lattice. The presence of the amino and carboxylic acid groups suggests that extensive hydrogen bonding would be a dominant feature of the crystal packing. It is likely that the carboxylic acid groups would form dimers, and the amino groups would participate in hydrogen bonding with the pyrimidine nitrogen atoms and the carbonyl oxygen of the carboxylic acid. These interactions play a crucial role in determining the solid-state properties of the compound. While a crystal structure for the title compound is not publicly available, studies on co-crystals of aminopyrimidines and carboxylic acids have shown the prevalence of robust hydrogen-bonded synthons biomall.in.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for these purposes.

High-Performance Liquid Chromatography (HPLC) with various detection methods (UV, PDA, ELSD)

HPLC is the method of choice for determining the purity of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid and for separating it from starting materials, byproducts, and degradants. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation.

Given the polar nature of the compound, reversed-phase HPLC using a C18 or C8 column would be a suitable starting point. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation of all components in a complex mixture.

Several detection methods can be employed:

UV/Photodiode Array (PDA) Detection: Due to the strong UV absorbance of the conjugated system, UV detection is highly suitable. A PDA detector would be particularly advantageous as it can acquire the full UV spectrum of each eluting peak, which can aid in peak identification and purity assessment. The detection wavelength would be set at or near the λmax of the compound (predicted to be in the 300-350 nm range).

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the chromophoric properties of the analyte. It is useful for detecting impurities that may not have a significant UV absorbance.

Table 4: Hypothetical HPLC Method for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 320 nm |

| Expected Retention Time | 5 - 15 minutes |

This table presents a hypothetical HPLC method based on the analysis of similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net However, due to the polar nature and low volatility of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, direct analysis by GC-MS is challenging. The presence of carboxylic acid and amino functional groups necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comresearchgate.net

Derivatization for GC-MS Analysis

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in carboxylic acid and amine groups. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed. sigmaaldrich.comresearchgate.net These reagents react with the active hydrogens to replace them with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively, thereby increasing the volatility of the compound. sigmaaldrich.com

The derivatization of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid would likely result in the formation of a di-silylated product, with silyl (B83357) groups attached to both the carboxylic acid and the amino group. The reaction conditions, such as temperature and time, need to be carefully optimized to ensure complete derivatization and to avoid the formation of multiple derivative products or artifacts. sigmaaldrich.comwordpress.com

Illustrative GC-MS Parameters for a Volatile Derivative

| Parameter | Value/Condition |

| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min nih.gov |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 70°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

Impurity Profiling

GC-MS is an invaluable tool for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net Potential impurities in (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid could originate from starting materials, by-products of the synthesis, or degradation products. For instance, the synthesis of 2-aminopyrimidine derivatives can sometimes lead to the formation of related isomers or incompletely reacted intermediates. mdpi.comgoogle.com Similarly, impurities related to the acrylic acid moiety could be present.

The high sensitivity and spectral information provided by GC-MS allow for the detection of trace-level impurities. The mass spectrum of an impurity can be compared against spectral libraries (like the NIST/EPA/NIH Mass Spectral Library) for identification. nih.gov For unknown impurities, the fragmentation pattern can provide structural clues for characterization.

Illustrative Mass Spectral Data for a Silylated Acrylic Acid Derivative

The following table presents representative mass spectral data for the di-trimethylsilyl (2TMS) derivative of a structurally related compound, hydracrylic acid. This illustrates the type of data obtained from a GC-MS analysis of a silylated carboxylic acid.

| Ion Type | m/z (relative abundance) |

| [M]+ | 234 (not prominent) |

| [M-15]+ | 219 (base peak) |

| Fragment | 147 |

| Fragment | 117 |

| Fragment | 73 |

| (Data is representative for Hydracrylic acid, 2TMS derivative and is intended for illustrative purposes) nist.gov |

Chiral Chromatography for Enantiomeric Purity Determination

(2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid does not inherently possess a chiral center in its primary structure. However, its derivatives or related compounds in this class may be chiral, necessitating methods for enantiomeric purity determination. Chiral chromatography is the most widely used technique for separating enantiomers. nih.govwikipedia.org

The separation of enantiomers can be achieved through two main strategies in High-Performance Liquid Chromatography (HPLC): direct and indirect methods.

Direct Chiral Separation

Direct methods involve the use of a chiral stationary phase (CSP). These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. nih.govaocs.org

Polysaccharide-based CSPs: Columns such as Chiralpak® and Chiralcel® are widely used and are effective for a broad range of compounds, including chiral carboxylic acids. researchgate.net The chiral selectors are derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support.

Macrocyclic Glycopeptide-based CSPs: Chirobiotic™ columns, which use antibiotics like teicoplanin or vancomycin (B549263) as the chiral selector, are particularly effective for the separation of amino acids and other amphiprotic compounds. nih.govmst.edu

The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation. nih.gov Method development often involves screening different CSPs and mobile phase compositions to achieve optimal resolution.

Illustrative Chiral HPLC Conditions for a Related Compound

The following table provides an example of chiral HPLC conditions that could be adapted for the separation of a chiral derivative of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, based on methods for other chiral carboxylic acids.

| Parameter | Value/Condition |

| Chiral Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| (These conditions are illustrative and based on general methods for chiral acid separation) researchgate.net |

Indirect Chiral Separation

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. mdpi.com For a carboxylic acid, a chiral amine could be used as a CDA. The choice of the CDA is crucial for achieving good separation of the resulting diastereomers. nih.gov

The determination of enantiomeric purity is critical as different enantiomers of a chiral drug can have different pharmacological activities and toxicities. mdpi.com

Structure Activity Relationship Sar and Structure Function Investigations of 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid Derivatives

Rational Design Principles for Modifying the (2E)-3-(2-Aminopyrimidin-5-yl)acrylicacid Scaffold for Specific Interactions

Rational drug design for derivatives of the (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid scaffold involves two primary approaches: structure-based and ligand-based design.

Structure-Based Design: This method relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. Since 2-aminopyrimidine (B69317) derivatives are known to target protein kinases, one could use the crystal structure of a specific kinase to design derivatives. researchgate.net For instance, the 2-amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding motif of adenine (B156593) in ATP. Modifications can be designed to form additional favorable interactions with the target's active site, enhancing potency and selectivity. nih.gov The acrylic acid moiety could be modified to interact with nearby amino acid residues or be replaced entirely to alter the vector and properties of the side chain.

Ligand-Based Design: In the absence of a known target structure, design is guided by the properties of known active molecules. The (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid scaffold itself can be considered a pharmacophore model. Key features include a hydrogen bond donor (amino group), a hydrogen bond acceptor (pyrimidine nitrogens, carbonyl oxygen), an aromatic ring capable of π-π stacking, and a Michael acceptor (the α,β-unsaturated carbonyl system), which could potentially form covalent bonds with nucleophilic residues like cysteine in a target protein.

Table 1: Potential Modification Sites and Design Rationale

| Modification Site | Rationale for Modification | Potential Interaction |

|---|---|---|

| 2-Amino Group | Alter hydrogen bonding capacity; introduce new vectors for substitution. | Hinge-binding in kinases; interaction with polar residues. |

| Pyrimidine (B1678525) Ring (C4, C6) | Modulate electronics, sterics, and solubility; block metabolism. | Hydrophobic pockets; specific polar contacts. |

| Acrylic Acid Moiety | Alter geometry, polarity, and reactivity; replace with non-covalent linkers. | Salt bridges with basic residues (e.g., Lys, Arg); covalent binding. |

| α-Carbon of Acrylate (B77674) | Introduce substituents to explore steric tolerance and create chiral centers. | Fine-tune positioning within a binding pocket. |

Impact of Substituent Effects on Electronic, Steric, and Lipophilic Properties and their Influence on Chemical Reactivity and Biological Interactions.mdpi.com

The introduction of substituents onto the pyrimidine ring or modification of the acrylic acid tail can profoundly alter the molecule's physicochemical properties, which in turn governs its reactivity and biological interactions.

Electronic Effects: Placing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) on the pyrimidine ring modifies the electron density of the system. EDGs can increase the basicity of the pyrimidine nitrogens and the nucleophilicity of the amino group, while EWGs have the opposite effect. These changes can influence binding affinity by altering the strength of hydrogen bonds and other electrostatic interactions.

Steric Effects: The size and shape of substituents are critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a compact binding site. Conversely, they can also be used to achieve selectivity by designing derivatives that fit the target of interest but are too large for related off-targets.

Lipophilic Properties: Lipophilicity, often measured as logP, affects a molecule's solubility, cell membrane permeability, and binding to hydrophobic pockets in target proteins. Modifying the acrylic acid to a longer alkyl ester or adding hydrophobic substituents to the pyrimidine ring would increase lipophilicity. Conversely, adding polar groups like hydroxyls would decrease it.

The reactivity of the acrylic acid as a Michael acceptor is also tuned by these properties. Electron-withdrawing groups on the pyrimidine ring can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. nih.gov

Table 2: Predicted Effects of Hypothetical Substituents at C4 of the Pyrimidine Ring

| Substituent | Electronic Effect (Example) | Steric Effect (Example) | Lipophilicity Effect (Example) |

|---|---|---|---|

| -Cl | Electron-withdrawing | Small | Increases Lipophilicity |

| -CH₃ | Electron-donating | Small | Increases Lipophilicity |

| -CF₃ | Strongly Electron-withdrawing | Medium | Increases Lipophilicity |

| -OH | Electron-donating (resonance), withdrawing (induction) | Small | Decreases Lipophilicity |

| -phenyl | Electron-withdrawing (inductive) | Large | Significantly Increases Lipophilicity |

Conformational Analysis and its Implications for Ligand Binding and Molecular Recognition

Conformational analysis examines the different spatial arrangements of a molecule due to rotation around its single bonds. The (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid molecule has key rotatable bonds, primarily the C-C single bond connecting the pyrimidine ring to the acrylic acid moiety.

While the (E)-configuration of the double bond fixes the geometry of the acrylate part, rotation around the aryl-alkene bond can lead to different conformers (e.g., syn-planar or anti-planar). The preferred conformation in solution versus in a protein binding site can differ. The planarity of the conjugated system is crucial for its electronic properties, but some torsion may be required for an optimal fit into a binding pocket. Understanding the energy landscape of these conformations is vital for designing rigidified analogs (e.g., by incorporating the rotatable bond into a new ring system) that lock the molecule in its bioactive conformation, which can lead to a significant increase in binding affinity.

Stereochemical Considerations in Structure-Activity Profiles and Enantioselectivity

Stereochemistry is fundamental to drug action, as biological systems are chiral. nih.gov While (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid itself is achiral, many of its derivatives can contain stereocenters.

Introduction of Chirality: A chiral center can be introduced by, for example, reducing the acrylic acid's double bond to a single bond, creating a chiral carbon at the α- or β-position. Adding a chiral substituent to the pyrimidine ring or the amino group would also result in stereoisomers.

Enantioselectivity: When a chiral derivative is synthesized as a racemic mixture (a 1:1 mix of enantiomers), the two enantiomers can have vastly different biological activities. pioneerpublisher.comijpsjournal.com One enantiomer (the eutomer) might be responsible for all the desired activity, while the other (the distomer) could be inactive, contribute to side effects, or even have an opposing effect. Therefore, it is crucial to separate and test individual enantiomers to understand the true structure-activity profile. For example, studies on other heterocyclic scaffolds have shown that stereochemistry is essential for potent and selective receptor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Lead Optimization

QSAR is a computational technique that correlates variations in the physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net For a library of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid derivatives, a QSAR model could be developed to predict the activity of unsynthesized analogs, thereby guiding lead optimization. nih.govtiu.edu.iq

A typical QSAR model takes the form of a mathematical equation: Biological Activity (e.g., log(1/IC₅₀)) = f(Physicochemical Descriptors)

The descriptors can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or lipophilic (e.g., logP). nih.govresearchgate.net

Table 4: Hypothetical QSAR Data for a Series of Derivatives

| Compound | Substituent (at C4) | logP (Lipophilicity) | σ (Electronic) | IC₅₀ (nM) (Observed) | pIC₅₀ (log(1/IC₅₀)) |

|---|---|---|---|---|---|

| 1 | -H | 1.2 | 0.00 | 500 | 6.30 |

| 2 | -Cl | 1.9 | 0.23 | 150 | 6.82 |

| 3 | -CH₃ | 1.7 | -0.17 | 300 | 6.52 |

| 4 | -NO₂ | 1.1 | 0.78 | 80 | 7.10 |

| 5 | -OCH₃ | 1.1 | -0.27 | 450 | 6.35 |

By analyzing such a dataset, a model might reveal that increased activity correlates positively with electron-withdrawing character (σ) and negatively with lipophilicity (logP), guiding chemists to synthesize new derivatives with stronger EWGs and moderate lipophilicity.

Chemogenomics and Target Profiling Approaches

Chemogenomics aims to systematically study the effect of a library of small molecules on a large number of biological targets. Given that the 2-aminopyrimidine scaffold is a "privileged structure" known to bind to multiple targets, especially protein kinases, a chemogenomics approach would be highly valuable. nih.govresearchgate.net

A library of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid derivatives could be screened against a panel of hundreds of human kinases. This target profiling would:

Identify the primary target(s) responsible for a desired biological effect.

Reveal the selectivity profile of the compounds, highlighting potential off-target effects early in the discovery process.

Uncover new therapeutic applications for the scaffold by identifying unexpected biological activities.

This approach provides a broad understanding of the SAR across a family of related targets, enabling the rational design of either highly selective or intentionally multi-targeted derivatives.

Computational Chemistry and Theoretical Studies on 2e 3 2 Aminopyrimidin 5 Yl Acrylicacid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a microscopic lens to examine the electronic environment of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, offering insights into its stability, spectroscopic characteristics, and propensity to engage in chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. DFT calculations are employed to determine the optimized ground-state geometry of (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. For the core 2-aminopyrimidine (B69317) structure, DFT studies, often using the B3LYP functional, have shown that the C-N bond lengths within the pyrimidine (B1678525) ring are not uniform, indicating varying degrees of double bond character. oup.com The exocyclic amino group attached to C2 also influences the electronic distribution within the ring. oup.com

For the full (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid molecule, DFT calculations can predict vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the stretching and bending of functional groups like the C=O of the carboxylic acid, the N-H bonds of the amino group, and the C=C bond of the acrylic acid moiety.

Furthermore, DFT can be used to calculate electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. In derivatives of 2-aminopyrimidine, the HOMO is often localized on the pyrimidine ring and the amino group, while the LUMO may be distributed across the ring and any electron-withdrawing substituents.

Table 1: Representative DFT-Calculated Properties for Aminopyrimidine Derivatives

| Property | Typical Calculated Value/Observation | Significance |

|---|---|---|

| C-N Bond Lengths (ring) | 1.34 - 1.39 Å | Indicates partial double bond character. |

| HOMO Energy | Varies with substituents | Higher energy indicates greater electron-donating ability. |

| LUMO Energy | Varies with substituents | Lower energy indicates greater electron-accepting ability. |

| HOMO-LUMO Gap | Typically 3-5 eV | Reflects chemical reactivity and electronic excitation energy. |

Note: The values in this table are representative for 2-aminopyrimidine derivatives and the exact values for (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid would require specific calculations.

For higher accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which can be important for accurately describing non-covalent interactions and excited states. Studies on 2-aminopyrimidine have utilized MP2 methods to refine the molecular geometry and calculate interaction energies in dimers, providing a benchmark for DFT results. oup.com For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, high-accuracy ab initio calculations would be valuable for validating DFT predictions and for studying phenomena where electron correlation plays a critical role.

Understanding the mechanisms of chemical reactions involving (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid can be achieved through transition state modeling. This involves locating the transition state structures on the potential energy surface that connect reactants to products. DFT is a common method for this purpose. For instance, in the context of its synthesis or degradation, transition state calculations can reveal the energy barriers for key reaction steps. Studies on the reaction of hydroxyl radicals with 2-aminopyrimidine have used DFT to model the transition states for radical addition and hydrogen abstraction, successfully predicting the most favorable reaction pathways. rsc.org Similar approaches could be applied to understand the reactivity of the acrylic acid portion of the molecule, for example, in polymerization or addition reactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility, Solvent Effects, and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, which has rotatable bonds. These simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers between them.

MD simulations are also crucial for understanding the influence of the solvent on the molecule's structure and behavior. By explicitly including solvent molecules (e.g., water) in the simulation, it is possible to study the formation and dynamics of hydrogen bonds between the solute and solvent. For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, the amino and carboxylic acid groups are expected to form strong hydrogen bonds with water, which will significantly influence its solubility and conformation. Studies on related aminopyrimidine systems have shown that solvent effects can alter the relative energies of different electronic states. mpg.dersc.org

Furthermore, MD simulations can be used to study intermolecular interactions, such as the formation of dimers or larger aggregates. This is important for understanding the solid-state packing of the molecule and its behavior in concentrated solutions.

Molecular Docking and Ligand-Protein Interaction Predictions for Target Engagement

Given the prevalence of pyrimidine-based structures in medicinal chemistry, (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid is a candidate for investigation as a ligand for biological targets such as protein kinases. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein's active site.

Molecular docking programs utilize sophisticated search algorithms to explore the vast conformational space of the ligand and its possible orientations within the protein's binding pocket. These algorithms generate numerous potential binding poses. Each of these poses is then evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Scoring functions are mathematical models that approximate the free energy of binding, taking into account factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

For a molecule like (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, a docking study would involve identifying a specific protein target. The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. Docking simulations would likely predict that the amino group and one of the ring nitrogens of the pyrimidine form key hydrogen bonds with the backbone of the kinase hinge region. The acrylic acid moiety could then extend into other regions of the active site, forming additional interactions that contribute to binding affinity and selectivity. The results of docking studies can guide the rational design of more potent and selective analogs.

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid |

| 2-Aminopyrimidine |

| B3LYP |

Analysis of Binding Modes and Key Residue Interactions

Molecular docking studies on a variety of aminopyrimidine derivatives consistently reveal a characteristic binding mode within the ATP-binding pocket of protein kinases. The 2-aminopyrimidine moiety typically forms crucial hydrogen bond interactions with the hinge region of the kinase. nih.govacs.org This interaction is a cornerstone of the inhibitory activity of many aminopyrimidine-based kinase inhibitors.

For (2E)-3-(2-Aminopyrimidin-5-yl)acrylic acid, it is highly probable that the nitrogen atoms of the pyrimidine ring and the exocyclic amino group would engage in similar hydrogen bonding with the backbone amide groups of key hinge residues, such as cysteine. nih.gov For instance, in studies of aminopyrimidine analogs targeting Polo-like kinase 1 (PLK1), the aminopyrimidine ring formed two hydrogen bonds with the hinge residue CYS133. nih.gov